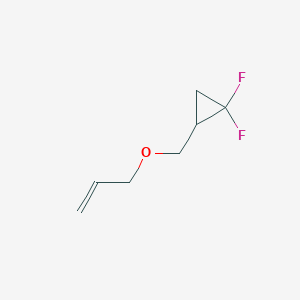![molecular formula C27H44O3 B132092 (6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol CAS No. 77733-16-5](/img/structure/B132092.png)
(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
23S, 25-Dihydroxyvitamin D3, also known as 23, 25-dihydroxycholecalciferol, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. 23S, 25-Dihydroxyvitamin D3 is considered to be a practically insoluble (in water) and relatively neutral molecule. 23S, 25-Dihydroxyvitamin D3 has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 23S, 25-dihydroxyvitamin D3 is primarily located in the membrane (predicted from logP) and cytoplasm.
作用機序
Target of Action
The primary target of 23,25-Dihydroxyvitamin D3, also known as 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that regulates gene expression when bound with its ligand, 1,25(OH)2D3 . This receptor-ligand complex can regulate the expression of hundreds of genes involved in various biological functions .
Mode of Action
1,25(OH)2D3 interacts with its target, the VDR, by binding to it. This binding forms a complex that translocates into the nucleus and dimerizes with the retinoid-X receptor (RXR) . This heterodimer then interacts with vitamin D response elements (VDRE) in the promoter regions of target genes, thereby regulating their expression . This interaction results in a wide spectrum of biological processes, including defense against cancer and infections, and the maintenance of tissue and organ functions .
Biochemical Pathways
The metabolism of 23,25-Dihydroxyvitamin D3 involves a series of hydroxylation steps. The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D3 (25(OH)D3). The second hydroxylation happens in the kidneys, yielding the active form, 1,25-dihydroxyvitamin D3 . These reactions are catalyzed by mitochondrial cytochrome P450s . The active form, 1,25(OH)2D3, can be inactivated by CYP24A1, a major vitamin D inactivating enzyme .
Pharmacokinetics
The pharmacokinetics of 23,25-Dihydroxyvitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract or synthesized in the skin by direct ultraviolet (UV) irradiation . After its synthesis, it undergoes hydroxylation in the liver and kidneys to form the active hormone . The absorption of vitamin D is increased when taken with high-fat foods . The active form, 1,25(OH)2D3, is tightly regulated by CYP24A1, which catalyzes the hydroxylation at C-24 and C-23, producing biologically inactive calcitroic acid .
Result of Action
The action of 23,25-Dihydroxyvitamin D3 results in various molecular and cellular effects. It plays a crucial role in regulating bone growth, maintaining calcium and phosphate homeostasis, modulating immune function , and potentially reducing cell proliferation through various mechanisms . It also influences growth, cellular differentiation, and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 23,25-Dihydroxyvitamin D3. Sunlight, specifically UVB radiation, is essential for the synthesis of vitamin D3 in the skin . Dietary factors, such as fat intake, can also affect the absorption of vitamin D . Genetic factors, including polymorphisms in genes related to vitamin D metabolism, can influence the individual’s response to vitamin D supplementation .
生化学分析
Biochemical Properties
23,25-Dihydroxycholecalciferol interacts with various enzymes and proteins in the body. It is a substrate for the enzyme CYP24A1, which catalyzes the hydroxylation of the compound, leading to the formation of multiple metabolites . This interaction plays a significant role in the regulation of calcium and phosphate metabolism .
Cellular Effects
23,25-Dihydroxycholecalciferol influences various cellular processes. It has been reported to stimulate the proliferation and DNA synthesis of rabbit costal growth cartilage cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 23,25-Dihydroxycholecalciferol involves binding to the Vitamin D receptor (VDR) in the nucleus of the cell . This binding activates the VDR, leading to the transcription of genes that regulate calcium and phosphate homeostasis .
Temporal Effects in Laboratory Settings
The effects of 23,25-Dihydroxycholecalciferol change over time in laboratory settings. For instance, it has been reported that the compound was converted into at least five metabolites in kidney homogenates prepared from 1,25-dihydroxycholecalciferol-treated chickens .
Dosage Effects in Animal Models
The effects of 23,25-Dihydroxycholecalciferol vary with different dosages in animal models. For example, small oral doses (1-10 µg/day) of 24,25-Dihydroxycholecalciferol were found to be as potent as 1,25-Dihydroxycholecalciferol in increasing intestinal absorption of calcium both in normal persons and in patients with a variety of disorders of calcium metabolism .
Metabolic Pathways
23,25-Dihydroxycholecalciferol is involved in the metabolic pathway of Vitamin D3. It is a product of the hydroxylation of 25-Hydroxycholecalciferol, a process catalyzed by the enzyme CYP24A1 .
Transport and Distribution
23,25-Dihydroxycholecalciferol is transported and distributed within cells and tissues. It is primarily synthesized in the kidneys and then released into the circulation . From there, it can be taken up by various tissues in the body .
Subcellular Localization
The subcellular localization of 23,25-Dihydroxycholecalciferol is primarily in the mitochondria of the cells, where it is synthesized . It can also be found in the nucleus when it binds to the Vitamin D receptor to exert its effects .
特性
CAS番号 |
77733-16-5 |
|---|---|
分子式 |
C27H44O3 |
分子量 |
416.6 g/mol |
IUPAC名 |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22+,23?,24-,25+,27-/m1/s1 |
InChIキー |
JVBPQHSRTHJMLM-KROKRKHLSA-N |
SMILES |
CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
異性体SMILES |
C[C@H](CC(CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
正規SMILES |
CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
物理的記述 |
Solid |
同義語 |
(6R)-2-Methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-2,4-heptanediol; (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,23,25-triol; 23,25-Dihydroxy-_x000B_cholecalciferol; 23,2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


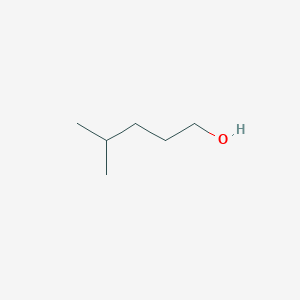
![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)
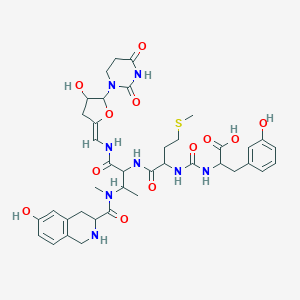

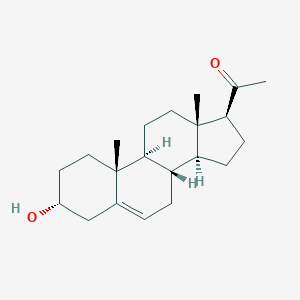


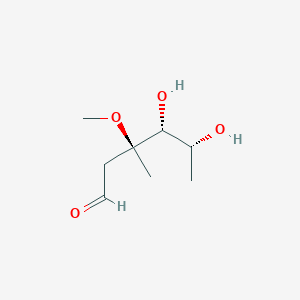
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
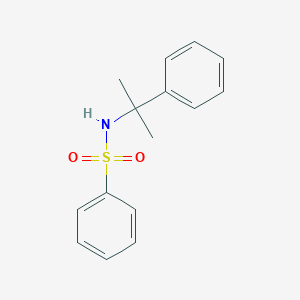
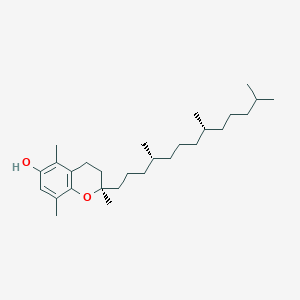
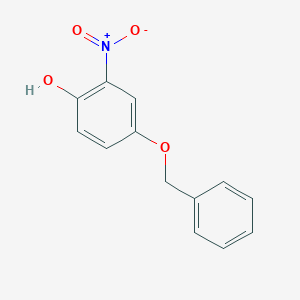
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
